An In-depth Technical Guide to 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one: A Novel Heterocyclic Scaffold
An In-depth Technical Guide to 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one: A Novel Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical structure, predict its physicochemical properties, and propose a viable synthetic route. Furthermore, potential applications in drug development are discussed based on the established biological activities of the aminobenzothiazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.
Introduction: The Significance of the Benzothiazole Core
Benzothiazoles are a prominent class of bicyclic heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] The fusion of a benzene ring with a thiazole ring creates a versatile scaffold that exhibits a wide spectrum of pharmacological activities.[1] Molecules incorporating the benzothiazole moiety have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and antiviral properties, among others.[2][3] The introduction of various substituents onto the benzothiazole nucleus allows for the fine-tuning of its biological and physicochemical properties, making it a privileged structure in drug design.[4] This guide focuses on a specific derivative, 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one, a compound that combines the key pharmacophoric features of an amino group and a fluorine atom, both of which are known to enhance drug-like properties.
Chemical Structure and Nomenclature
The chemical structure of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is characterized by a dihydrogenated benzothiazole ring system with a ketone group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 6-position.
Systematic IUPAC Name: 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one
Molecular Formula: C₇H₅FN₂OS
Molecular Weight: 184.19 g/mol
Chemical Structure:
Caption: 2D Chemical Structure of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Appearance | White to off-white solid | Based on the appearance of similar benzothiazolone derivatives. |
| Melting Point | > 200 °C | The presence of amino and fluoro groups, along with the lactam ring, likely contributes to a relatively high melting point due to strong intermolecular interactions. 6-fluoro-2(3H)-benzothiazolone has a melting point of 188.4 °C.[5] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The polar functional groups (amino, carbonyl) may impart some aqueous solubility, but the aromatic core will limit it. 6-Fluoro-1,2-benzothiazol-3(2H)-one has a reported aqueous solubility of 22.7 µg/mL.[6] |
| pKa | Amine (pKa ~3-4), Lactam N-H (pKa ~8-9) | The aromatic amine is expected to be weakly basic. The N-H of the lactam is weakly acidic. |
| LogP | 1.5 - 2.5 | The combination of polar and nonpolar features suggests a moderate lipophilicity. |
Proposed Synthetic Pathway
A plausible synthetic route to 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one can be conceptualized based on established methods for the synthesis of benzothiazole derivatives.[7][8] A potential multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one.
Step-by-Step Methodology:
Step 1: Synthesis of 2-Amino-5-fluoro-4-nitrothiophenol
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To a solution of 2,4-difluoro-5-nitroaniline in a suitable solvent such as ethanol, add sodium sulfide and elemental sulfur.
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Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the precipitate, wash with water, and dry to yield 2-amino-5-fluoro-4-nitrothiophenol.
Step 2: Cyclization to form 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one
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Dissolve the 2-amino-5-fluoro-4-nitrothiophenol intermediate in an appropriate solvent like toluene or dichloromethane.
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Carefully add a phosgene equivalent, such as triphosgene or diphosgene, to the solution at a controlled temperature (typically 0 °C to room temperature).
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The reaction mixture is then stirred until the cyclization is complete, as indicated by TLC.
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The resulting product is then subjected to a reduction of the nitro group to an amino group, for instance, using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.
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The final product can be purified by recrystallization or column chromatography.
Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.
Predicted Spectroscopic Data
The structural elucidation of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one would rely on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the lactam ring. The aromatic protons will likely appear as doublets or doublets of doublets in the region of δ 6.5-7.5 ppm, with coupling constants characteristic of their positions relative to the fluorine and amino substituents. The amine protons would likely appear as a broad singlet, and the lactam N-H proton as another singlet, both of which would be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the lactam would be observed at a downfield chemical shift (around 170 ppm). The aromatic carbons will appear in the range of δ 100-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the amino group and the lactam (around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the lactam carbonyl (around 1680-1700 cm⁻¹), and C-F stretching vibrations (around 1200-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.19).
Potential Applications in Drug Discovery
The 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one scaffold holds considerable promise for the development of new therapeutic agents. The biological activities of related aminobenzothiazole derivatives suggest several potential applications:
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Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have been investigated as potent anticancer agents.[9] They have been shown to target various cellular pathways involved in cancer progression, including protein kinases. The presence of the amino and fluoro substituents in the target molecule could enhance its binding to specific biological targets and improve its pharmacokinetic profile.
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Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial compounds.[3] Derivatives of 2-aminobenzothiazole have exhibited significant activity against a range of bacterial and fungal pathogens.[10] The unique substitution pattern of the title compound may lead to novel antimicrobial agents with improved efficacy or a broader spectrum of activity.
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Enzyme Inhibitors: The structural features of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one make it a candidate for the design of enzyme inhibitors. The aromatic ring can engage in π-stacking interactions, while the amino and carbonyl groups can form hydrogen bonds within the active site of a target enzyme.
Conclusion
While direct experimental data for 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is currently lacking in the public domain, this technical guide provides a robust, scientifically-grounded projection of its chemical and physical properties, a plausible synthetic strategy, and an outlook on its potential applications in drug discovery. The insights presented herein are based on the extensive body of research on related benzothiazole derivatives. It is our hope that this guide will stimulate further investigation into this promising novel compound and pave the way for the development of new and effective therapeutic agents. The validation of the proposed synthesis and the biological evaluation of this molecule are critical next steps for the research community.
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